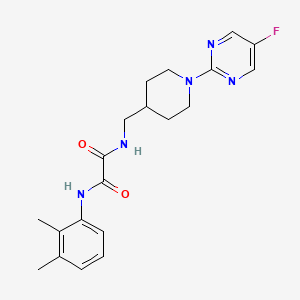

N1-(2,3-dimethylphenyl)-N2-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2,3-dimethylphenyl)-N-[[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN5O2/c1-13-4-3-5-17(14(13)2)25-19(28)18(27)22-10-15-6-8-26(9-7-15)20-23-11-16(21)12-24-20/h3-5,11-12,15H,6-10H2,1-2H3,(H,22,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUKJRNCTLSNFDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=C(C=N3)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Oxalamide Derivatives

The following table summarizes key structural and functional differences between the target compound and structurally related oxalamides:

Key Structural Insights:

- N1 Substituents : The target compound’s 2,3-dimethylphenyl group differs from the chlorophenyl (e.g., compound 8 ) or dimethoxybenzyl (e.g., S336 ) groups in analogs. The methyl groups may enhance lipophilicity and steric hindrance compared to electron-withdrawing substituents (e.g., chloro).

- N2 Substituents : The piperidine-fluoropyrimidine moiety is unique; similar compounds employ thiazolyl-piperidine (antiviral ) or pyridin-ethyl (flavoring ) groups. Fluoropyrimidine may improve kinase inhibition or metabolic stability .

Pharmacological and Functional Differences

Antiviral Activity:

Compounds like 8 and 14 () inhibit HIV entry by targeting the CD4-binding site, with IC50 values in the nanomolar range. The target compound’s fluoropyrimidine-piperidine moiety could similarly engage hydrophobic pockets in viral glycoproteins, but direct activity data are lacking . In contrast, BNM-III-170 () uses a guanidinomethyl-indenyl group for enhanced CD4 mimicry, achieving submicromolar potency .

Pharmacokinetics and Toxicity:

- Metabolism: The dimethoxybenzyl group in No. 2225 undergoes rapid hepatic glucuronidation, whereas the target’s dimethylphenyl group may slow oxidation due to steric effects .

- Toxicity : Some oxalamides (e.g., flavoring agents) show renal effects at high doses, necessitating further safety studies for the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.